Glycidyl methyl ether

Description

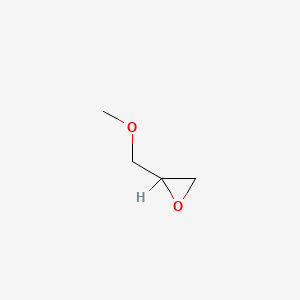

Structure

3D Structure

Properties

IUPAC Name |

2-(methoxymethyl)oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O2/c1-5-2-4-3-6-4/h4H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKMJVFRMDSNFRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O2 | |

| Record name | METHYL GLYCIDYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20658 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

28325-89-5 | |

| Record name | Oxirane, 2-(methoxymethyl)-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28325-89-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID9025613 | |

| Record name | Methyl glycidyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9025613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

88.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Methyl glycidyl ether is a clear colorless liquid. (NTP, 1992), Colorless liquid; [CAMEO] | |

| Record name | METHYL GLYCIDYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20658 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-Epoxy-3-methoxypropane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2767 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Flash Point |

less than 69 °F (NTP, 1992), Flash point < 21 °C | |

| Record name | METHYL GLYCIDYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20658 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-Epoxy-3-methoxypropane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2767 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

greater than or equal to 100 mg/mL at 68.9 °F (NTP, 1992) | |

| Record name | METHYL GLYCIDYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20658 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

930-37-0 | |

| Record name | METHYL GLYCIDYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20658 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methyl glycidyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=930-37-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Epoxy-3-methoxypropane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000930370 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycidyl methyl ether | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86950 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Oxirane, 2-(methoxymethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl glycidyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9025613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (methoxymethyl)oxirane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.015 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYCIDYL METHYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87MK2KA66T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,2-EPOXY-3-METHOXYPROPANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5444 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Chemical Properties and Reactivity of Glycidyl (B131873) Methyl Ether

Executive Summary

Glycidyl methyl ether (GME), also known as (methoxymethyl)oxirane, is a versatile organic compound featuring both an ether and a highly reactive epoxide functional group.[1] Its unique bifunctional nature makes it a valuable intermediate and building block in organic synthesis, particularly in the development of polymers and specialty chemicals.[1] This guide provides a comprehensive overview of the chemical properties, reactivity, and experimental considerations for this compound, tailored for professionals in research and drug development.

Chemical and Physical Properties

This compound is a clear, colorless to pale yellow liquid with a characteristic sweet odor.[1][2] It is a flammable and toxic substance that requires careful handling.[3][4][5] The following table summarizes its key quantitative properties.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₈O₂ | [1] |

| Molecular Weight | 88.11 g/mol | [2][4] |

| CAS Number | 930-37-0 | [6] |

| Appearance | Clear colorless liquid | [2][6] |

| Density | 0.982 g/mL at 25 °C | |

| Boiling Point | 110-111 °C | |

| Melting Point | 172 °C (decomposes) | [3] |

| Flash Point | 17 °C (62.6 °F) - closed cup | |

| Refractive Index | n20/D 1.406 | |

| Water Solubility | ≥ 100 mg/mL at 20.5 °C (68.9 °F) | [2][3][4] |

| SMILES | C(OC)C1CO1 | [1] |

| InChI Key | LKMJVFRMDSNFRT-UHFFFAOYSA-N | [1] |

Reactivity and Chemical Behavior

The reactivity of this compound is dominated by its strained three-membered epoxide ring. This ring is susceptible to opening by a wide range of nucleophiles, a reaction that is the basis for its utility in synthesis. The ether group is comparatively inert under most conditions but can act as a base.[2][4]

Epoxide Ring-Opening Reactions

The epoxide ring can be opened under both acidic and basic (nucleophilic) conditions. The regioselectivity of the attack depends on the reaction conditions.

-

Base-Catalyzed/Nucleophilic Opening: Under basic or neutral conditions, strong nucleophiles attack the least sterically hindered carbon of the epoxide.[7] This results in the formation of a secondary alcohol. Common nucleophiles include amines, thiols, alkoxides, and azide (B81097) ions.[7][8] The resulting alkoxide intermediate is a strong base and is typically quenched by a proton source in the reaction mixture to prevent it from initiating further polymerization.[7]

-

Acid-Catalyzed Opening: In the presence of an acid catalyst, the epoxide oxygen is first protonated, activating the ring. The nucleophile then attacks the more substituted carbon atom, where the positive charge is better stabilized.[7] This mechanism allows weaker nucleophiles, such as water or alcohols, to open the ring effectively.[7]

References

- 1. CAS 930-37-0: Methyl glycidyl ether | CymitQuimica [cymitquimica.com]

- 2. echemi.com [echemi.com]

- 3. echemi.com [echemi.com]

- 4. METHYL GLYCIDYL ETHER | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. tcichemicals.com [tcichemicals.com]

- 6. This compound | 930-37-0 [chemicalbook.com]

- 7. Post-polymerization modification reactions of poly(glycidyl methacrylate)s - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11093F [pubs.rsc.org]

- 8. Glycidyl Methacrylate-Based Copolymers as Healing Agents of Waterborne Polyurethanes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Analysis of Glycidyl Methyl Ether

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectroscopic data for glycidyl (B131873) methyl ether, a versatile chemical intermediate. The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition. This information is crucial for the identification, characterization, and quality control of this compound in research and development settings.

Spectroscopic Data Summary

The spectroscopic data for glycidyl methyl ether (CAS No: 930-37-0, Molecular Formula: C₄H₈O₂, Molecular Weight: 88.11 g/mol ) are summarized in the tables below.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound, typically recorded in deuterated chloroform (B151607) (CDCl₃) at 90 MHz, exhibits characteristic signals for the methoxy, methylene, and epoxide protons.[1] The assignments are based on chemical shift values, multiplicities, and coupling constants.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~3.68 | dd | J = 11.5, 3.1 Hz | H-1a (diastereotopic) |

| ~3.41 | s | - | -OCH₃ |

| ~3.34 | dd | J = 11.5, 5.8 Hz | H-1b (diastereotopic) |

| ~3.14 | m | - | H-2 |

| ~2.79 | dd | J = 5.1, 4.1 Hz | H-3a (cis) |

| ~2.61 | dd | J = 5.1, 2.7 Hz | H-3b (trans) |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the magnetic field strength of the NMR instrument.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, four distinct signals are expected, corresponding to the four unique carbon atoms.

| Chemical Shift (δ) ppm | Assignment |

| ~74.0 | C-1 (-CH₂-O-) |

| ~59.1 | -OCH₃ |

| ~50.8 | C-2 (epoxide CH) |

| ~44.2 | C-3 (epoxide CH₂) |

Note: These are approximate chemical shifts based on typical values for similar functional groups.[2]

Infrared (IR) Spectroscopy

The IR spectrum of this compound reveals the presence of characteristic functional groups, notably the ether linkage and the epoxide ring.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050-2990 | Medium | C-H stretch (epoxide ring) |

| 2930-2850 | Strong | C-H stretch (aliphatic) |

| 1250 | Strong | C-O-C asymmetric stretch (ether) |

| 1110 | Strong | C-O-C symmetric stretch (ether) |

| 915-830 | Strong | Epoxide ring vibration (asymmetric stretch) |

| 850-750 | Strong | Epoxide ring vibration (symmetric stretch) |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound results in a molecular ion peak and several characteristic fragment ions.

| m/z | Relative Intensity | Assignment |

| 88 | Low | [M]⁺ (Molecular Ion) |

| 58 | High | [M - CH₂O]⁺ |

| 57 | Moderate | [M - OCH₃]⁺ |

| 45 | Very High | [CH₂OCH₃]⁺ (Base Peak) |

| 29 | Moderate | [C₂H₅]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A small amount of liquid this compound (approximately 5-10 mg) is dissolved in about 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Instrumentation and Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a Fourier transform NMR spectrometer, for instance, a 90 MHz instrument.

-

¹H NMR: The spectrum is typically acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. A relaxation delay of 1-2 seconds is commonly used.

-

¹³C NMR: Due to the low natural abundance of the ¹³C isotope, a larger number of scans and a longer relaxation delay are required. Proton decoupling is employed to simplify the spectrum and improve sensitivity.

Data Processing: The acquired free induction decay (FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected. The chemical shifts are referenced to the internal standard (TMS).

Infrared (IR) Spectroscopy

Sample Preparation: For a neat liquid sample like this compound, a thin film is prepared between two salt plates (e.g., NaCl or KBr). A drop of the liquid is placed on one plate, and the second plate is carefully placed on top to create a uniform thin film.

Instrumentation and Data Acquisition: The IR spectrum is recorded using a Fourier transform infrared (FT-IR) spectrometer. A background spectrum of the clean salt plates is first recorded. Then, the spectrum of the sample is acquired over a typical range of 4000-400 cm⁻¹.

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. The positions of the absorption bands are then identified.

Mass Spectrometry (MS)

Sample Introduction and Ionization: The liquid sample is introduced into the mass spectrometer, often via direct injection or through a gas chromatograph (GC-MS). In the ion source, the molecules are bombarded with a high-energy electron beam (typically 70 eV) in a high vacuum, causing ionization and fragmentation (Electron Ionization - EI).

Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Detection and Data Processing: The ions are detected, and their abundance is recorded as a function of their m/z ratio, generating a mass spectrum. The relative intensities of the peaks are normalized to the most abundant ion (the base peak).

Visualizations

The following diagrams illustrate the molecular structure and a proposed mass spectral fragmentation pathway for this compound.

Caption: Molecular structure of this compound with atom numbering.

Caption: Proposed mass spectral fragmentation pathway of this compound.

References

An In-depth Technical Guide to 1H and 13C NMR Spectral Assignments for Glycidyl Methyl Ether

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for glycidyl (B131873) methyl ether. It includes detailed spectral assignments, experimental protocols, and visualizations to aid in the structural elucidation and analysis of this compound.

Introduction to Glycidyl Methyl Ether

This compound is a reactive epoxide compound with a variety of applications in organic synthesis and polymer chemistry. Its simple structure provides a clear example for the interpretation of NMR spectra, yet it contains distinct spin systems that are illustrative of fundamental NMR principles. Accurate spectral assignment is crucial for confirming its structure and purity, which is essential in research and development settings, including the synthesis of pharmaceutical intermediates.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound exhibits a complex set of signals due to the diastereotopic protons of the methylene (B1212753) groups and their coupling to the methine proton of the epoxide ring. The data presented here was acquired in deuterated chloroform (B151607) (CDCl₃).

Table 1: ¹H NMR Spectral Data for this compound in CDCl₃

| Signal Label | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Assignment |

| Hc, Hd | 3.68, 3.34 | d, d | J(c,d) = -10.9 | -O-CH₂ -CH- |

| Ha | 3.41 | s | - | -O-CH₃ |

| He | 3.14 | m | J(e,c) = 5.6, J(e,f) = 4.1, J(e,g) = 2.7 | -CH₂-CH -O |

| Hf, Hg | 2.79, 2.61 | dd, dd | J(f,g) = -5.1, J(f,e) = 4.1, J(g,e) = 2.7 | Epoxide CH₂ |

Note: The negative coupling constants indicate geminal coupling.

¹³C NMR Spectral Data

The ¹³C NMR spectrum of this compound provides confirmation of the carbon framework. The chemical shifts are indicative of the electronic environment of each carbon atom.

Table 2: ¹³C NMR Spectral Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Assignment |

| 74.3 | -O-C H₂-CH- |

| 59.1 | -O-C H₃ |

| 50.8 | -CH₂-C H-O |

| 44.2 | Epoxide C H₂ |

Experimental Protocols

The following provides a general methodology for the acquisition of high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

-

Sample Purity: Ensure the this compound sample is of high purity to avoid interference from impurity signals.

-

Solvent: Use a deuterated solvent appropriate for the sample's solubility and the desired spectral window. Deuterated chloroform (CDCl₃) is a common choice.

-

Concentration: Prepare a solution with a concentration of approximately 5-20 mg of this compound in 0.6-0.8 mL of the deuterated solvent.

-

Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Referencing: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

NMR Instrument Parameters

The following are typical instrument parameters for acquiring routine ¹H and ¹³C NMR spectra on a 400 MHz spectrometer.

¹H NMR:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans: 8 to 16 scans are typically sufficient.

-

Relaxation Delay: A relaxation delay of 1-2 seconds.

-

Acquisition Time: Approximately 3-4 seconds.

-

Spectral Width: A spectral width covering the expected range of proton signals (e.g., 0-10 ppm).

¹³C NMR:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024) is required.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to ensure quantitative signal intensities, especially for quaternary carbons (not present in this molecule).

-

Acquisition Time: Approximately 1-2 seconds.

-

Spectral Width: A spectral width covering the expected range of carbon signals (e.g., 0-100 ppm for this molecule).

Visualization of Molecular Structure and NMR Correlations

The following diagrams, generated using the DOT language, illustrate the molecular structure and the key NMR correlations for this compound.

Caption: Molecular structure of this compound.

Caption: ¹H-¹H coupling network in this compound.

Caption: ¹H-¹³C one-bond correlations in this compound.

The Reaction of Glycidyl Methyl Ether with Primary Amines: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the reaction mechanism between glycidyl (B131873) methyl ether and primary amines. This reaction is of fundamental importance in various fields, including polymer chemistry, materials science, and drug development, for the synthesis of a wide range of functionalized molecules and polymers. This document outlines the core reaction pathway, kinetic data, detailed experimental protocols, and potential side reactions, offering a comprehensive resource for professionals in the field.

Core Reaction Mechanism

The reaction of glycidyl methyl ether with a primary amine proceeds via a nucleophilic addition mechanism. The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking one of the electrophilic carbon atoms of the epoxide ring. This results in the opening of the three-membered ring and the formation of a zwitterionic intermediate. A subsequent rapid proton transfer from the positively charged nitrogen to the negatively charged oxygen atom yields a stable amino alcohol product.

The reaction can be described in two main stages:

-

Primary Amine Addition: The primary amine (R-NH₂) reacts with a molecule of this compound to form a secondary amine-containing amino alcohol.

-

Secondary Amine Addition: The newly formed secondary amine can then react with a second molecule of this compound to yield a tertiary amine with two hydroxyl groups.

The overall reaction is catalyzed by hydroxyl groups, which can be present in the reaction medium (e.g., from solvents or impurities) or are generated during the reaction itself.[1][2] This autocatalytic effect can lead to an acceleration of the reaction rate as it progresses.

Regioselectivity

The nucleophilic attack of the primary amine on the unsymmetrical epoxide ring of this compound can, in principle, occur at either of the two carbon atoms of the epoxide. However, under neutral or basic conditions, the reaction is highly regioselective. The amine preferentially attacks the sterically less hindered terminal carbon atom of the epoxide ring.[3] This preference is attributed to the lower steric hindrance at the primary carbon compared to the secondary carbon of the glycidyl ether.

Signaling Pathway Diagram

The following diagram illustrates the step-by-step reaction mechanism:

Caption: Reaction mechanism of a primary amine with this compound.

Quantitative Data Summary

The kinetics of the reaction between glycidyl ethers and primary amines have been studied using various analytical techniques, with Carbon-13 NMR being a particularly powerful tool for independently monitoring the consumption of reactants and the formation of products.[1] The following tables summarize key quantitative data from studies using phenyl glycidyl ether as a model compound, which exhibits similar reactivity to this compound.

Table 1: Rate Constants for the Reaction of 2,5-dimethyl-2,5-hexanediamine with Phenyl Glycidyl Ether in DMSO [1]

| Temperature (°C) | k₁ [(equiv/litre)⁻² min⁻¹] | k₂ [(equiv/litre)⁻² min⁻¹] | k₁/k₂ Ratio |

| 100 | 1.892 | 0.0317 | 59.6 |

| 80 | Data not provided | Data not provided | ~59-66 |

| 60 | Data not provided | Data not provided | ~59-66 |

| 46 | Data not provided | Data not provided | ~59-66 |

Table 2: Activation Energy [1]

| Reaction | Activation Energy (kcal/mole) |

| Primary Amine Addition (k₁) | 13.7 |

| Secondary Amine Addition (k₂) | 13.7 |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of the this compound and primary amine reaction. Phenyl glycidyl ether is often used as a model compound due to its structural similarity and ease of analysis.

Kinetic Analysis using Carbon-13 NMR Spectroscopy

This protocol describes the monitoring of the reaction kinetics between a primary amine and a glycidyl ether using ¹³C-NMR.[1]

Materials:

-

Phenyl Glycidyl Ether (PGE)

-

2,5-dimethyl-2,5-hexanediamine (DMHDA)

-

Dimethyl sulfoxide (B87167) (DMSO) (anhydrous)

-

NMR tubes

-

Constant temperature bath

-

¹³C-NMR Spectrometer

Procedure:

-

Reactant Preparation: Accurately weigh the desired amounts of phenyl glycidyl ether and 2,5-dimethyl-2,5-hexanediamine. The stoichiometry is typically 1:1 based on one amine hydrogen to one epoxide group.[1]

-

Solvent Addition: Dissolve the reactants in anhydrous dimethyl sulfoxide in a glass reaction vessel.

-

Reaction Initiation: Preheat the reactants to the desired reaction temperature (e.g., 40-60°C) before mixing to ensure a precise start time (t=0).[1]

-

Temperature Control: Place the reaction vessel in a constant temperature bath set to the desired temperature (e.g., 60, 80, or 100 °C) with high precision (± 0.01°C).[1]

-

Sample Collection: At regular time intervals, withdraw aliquots of the reaction mixture and transfer them to NMR tubes.

-

NMR Analysis: Acquire ¹³C-NMR spectra for each sample. The progress of the reaction can be monitored by observing the decrease in the intensity of the reactant peaks and the increase in the intensity of the product peaks.[1] Specific carbon resonances of the amine are particularly useful for tracking the conversion of primary to secondary and then to tertiary amines.[1]

-

Data Analysis: Integrate the relevant peaks in the NMR spectra to determine the concentrations of the reactants and products at each time point. Use this data to calculate the rate constants (k₁ and k₂) for the primary and secondary amine additions.

Synthesis and Purification of Reaction Products

This protocol outlines a general procedure for the synthesis and purification of the mono- and di-adducts from the reaction of phenyl glycidyl ether and a primary amine (e.g., aniline).[4]

Materials:

-

Phenyl Glycidyl Ether (PGE)

-

Aniline (B41778) (or other primary amine)

-

Methanol

-

Water

-

Hexane

-

Ether

-

Thermostated three-necked flask with a thermometer, magnetic stirrer, and reflux condenser

-

Equipment for recrystallization and/or preparative high-performance liquid chromatography (HPLC)

Procedure for Monoadduct Synthesis:

-

Reaction Setup: In a thermostated three-necked flask, combine phenyl glycidyl ether and a large excess of the primary amine (e.g., a 1:10 molar ratio of PGE to aniline).[4]

-

Reaction Conditions: Heat the mixture at a controlled temperature (e.g., 80°C) for a specified time (e.g., 2 hours).[4]

-

Purification: After the reaction is complete, the excess amine can be removed under reduced pressure. The resulting product can be purified by recrystallization from a suitable solvent system, such as hexane/ether.[4]

Procedure for Diadduct Synthesis:

-

Reaction Setup: In a similar setup, combine the primary amine with an excess of phenyl glycidyl ether (e.g., a 1:4 molar ratio of aniline to PGE).[4]

-

Reaction Conditions: Heat the mixture at a higher temperature (e.g., 120°C) for a longer duration (e.g., 7.5 hours) to favor the formation of the diadduct.[4]

-

Purification: The diadduct can be purified by recrystallization from a solvent mixture like methanol/water.[4] Further purification of stereoisomers can be achieved using preparative HPLC.[4]

Experimental Workflow and Logic Diagrams

Kinetic Study Workflow

The following diagram illustrates a typical workflow for conducting a kinetic study of the glycidyl ether-amine reaction.

Caption: Workflow for a kinetic study of the glycidyl ether-amine reaction.

Logic Diagram for Product Synthesis and Purification

This diagram outlines the logical steps involved in synthesizing and isolating the reaction products.

Caption: Logic for synthesis and purification of reaction products.

Potential Side Reactions

While the primary reaction pathway leads to the formation of amino alcohols, other reactions can occur, particularly under certain conditions or in the presence of specific catalysts.

-

Etherification: The hydroxyl groups generated during the reaction can also act as nucleophiles and react with the epoxide rings of the glycidyl ether. This side reaction becomes more significant at higher temperatures and in the presence of catalysts like tertiary amines or imidazoles.[4]

-

Homopolymerization: The epoxide groups of the glycidyl ether can react with each other in an anionic polymerization mechanism, which can be initiated by strong bases or tertiary amines.[4]

The extent of these side reactions is dependent on the specific reaction conditions, including temperature, catalyst, and the nature of the reactants.[4]

Conclusion

The reaction of this compound with primary amines is a versatile and well-understood transformation that provides a powerful tool for the synthesis of a diverse range of molecules. A thorough understanding of the reaction mechanism, kinetics, and potential side reactions is crucial for controlling the outcome of the synthesis and for designing novel materials and drug candidates. The experimental protocols and data presented in this guide offer a solid foundation for researchers and professionals working in this area.

References

Anionic Ring-Opening Polymerization of Glycidyl Methyl Ether: A Technical Guide

An in-depth technical guide on the anionic ring-opening polymerization mechanism of glycidyl (B131873) methyl ether (GME) is detailed below, intended for researchers, scientists, and professionals in drug development.

Introduction

Glycidyl methyl ether (GME) is an epoxide monomer that, upon polymerization, yields poly(this compound) (PGME), a polymer with significant potential in biomedical applications due to its thermoresponsive properties and biocompatibility. The synthesis of well-defined PGME with controlled molecular weight and low polydispersity is crucial for its application in fields like drug delivery and smart materials. Anionic ring-opening polymerization (AROP) is a primary method for synthesizing PGME. However, the mechanism and experimental approach significantly influence the final polymer characteristics. This guide provides an in-depth overview of the two primary AROP mechanisms for GME: conventional anionic polymerization and the more advanced monomer-activated anionic ring-opening polymerization (MAROP).

Mechanisms of Polymerization

The anionic polymerization of GME can proceed through two distinct pathways, each with significant implications for the resulting polymer's molecular weight and structure.

Conventional Anionic Ring-Opening Polymerization

Conventional AROP employs strong nucleophiles, such as alkali metal alkoxides (e.g., potassium tert-butoxide), as initiators. The polymerization proceeds via the nucleophilic attack of the initiator on one of the carbon atoms of the epoxide ring, leading to ring-opening and the formation of a propagating alkoxide species.

Mechanism Steps:

-

Initiation: A strong base (RO⁻) attacks the less sterically hindered carbon of the GME epoxide ring.

-

Propagation: The newly formed alkoxide chain end attacks another GME monomer, extending the polymer chain.

-

Chain Transfer (Side Reaction): A significant challenge in this method is the chain transfer reaction to the monomer.[1] The highly basic propagating alkoxide can abstract a proton from the methyl group of a GME monomer, terminating the growing chain and creating a new, less reactive initiator. This side reaction severely limits the achievable molecular weight, typically to below 3,000 g/mol , and broadens the molecular weight distribution.[2]

Caption: Conventional AROP of GME, including the detrimental chain transfer side reaction.

Monomer-Activated Anionic Ring-Opening Polymerization (MAROP)

To overcome the limitations of conventional AROP, the monomer-activated strategy was developed. This is a controlled or "living" polymerization method that allows for the synthesis of high molecular weight PGME (up to 100,000 g/mol ) with low polydispersity (Đ < 1.13).[2][3] This technique utilizes a binary initiating system composed of a nucleophilic initiator (typically an onium salt, e.g., tetraoctylammonium bromide, NOct₄Br) and a Lewis acid activator (e.g., triisobutylaluminum, i-Bu₃Al).[2]

Mechanism Steps:

-

Monomer Activation: The Lewis acid (i-Bu₃Al) coordinates to the oxygen atom of the GME epoxide ring. This coordination polarizes the C-O bonds, rendering the monomer significantly more electrophilic and "activating" it for nucleophilic attack.

-

Initiation: The relatively weak nucleophile from the onium salt (e.g., Br⁻) attacks the activated monomer, initiating polymerization without the need for a highly basic species that would cause chain transfer.

-

Propagation: The propagating chain end, stabilized by the Lewis acid, attacks subsequent activated monomers in a controlled fashion, leading to a linear increase in molecular weight with conversion and a narrow molecular weight distribution.

Caption: Monomer-Activated Anionic Ring-Opening Polymerization (MAROP) of GME.

Experimental Protocols

Executing a successful anionic polymerization requires stringent anhydrous and anaerobic conditions to prevent premature termination by protic impurities like water or oxygen.

General Experimental Workflow

The overall workflow for the synthesis of PGME via MAROP involves several critical stages, from reagent purification to final polymer characterization.

Caption: General experimental workflow for the MAROP of this compound.

Detailed Methodology for Monomer-Activated AROP

This protocol is a representative example for the synthesis of PGME using a tetraoctylammonium bromide/triisobutylaluminum initiating system.[2][3]

1. Materials and Purification:

-

This compound (GME): Stirred over calcium hydride (CaH₂) for 24 hours, then distilled under reduced pressure. Stored under an argon atmosphere over molecular sieves.

-

Toluene (B28343) (Solvent): Refluxed over sodium/benzophenone ketyl until a persistent blue or purple color is achieved, then distilled under argon.

-

Triisobutylaluminum (i-Bu₃Al): Used as received as a solution in hexanes.

-

Tetraoctylammonium Bromide (NOct₄Br): Dried under high vacuum at 60°C for 24 hours prior to use.

2. Polymerization Procedure:

-

A Schlenk flask equipped with a magnetic stir bar is repeatedly evacuated and backfilled with high-purity argon and flame-dried under vacuum.

-

The reactor is cooled to room temperature, and dry toluene is cannulated into the flask.

-

The initiator, NOct₄Br, is added to the toluene under a positive flow of argon.

-

The solution is cooled in an ice bath (0°C). The activator, i-Bu₃Al solution, is added dropwise via syringe.

-

The purified GME monomer is then added slowly to the initiator/activator solution over several minutes with vigorous stirring.

-

The reaction is allowed to proceed at 0-20°C for the desired time (typically 1-24 hours). The progress can be monitored by taking aliquots and analyzing monomer conversion via ¹H NMR or gas chromatography.

3. Termination and Isolation:

-

The polymerization is terminated by the addition of a small amount of methanol (B129727) to quench the active species.

-

The polymer solution is concentrated under reduced pressure.

-

The concentrated solution is then precipitated into a large volume of a non-solvent, such as cold n-heptane or methanol/water mixture.

-

The precipitated polymer is collected by filtration or centrifugation, washed with the non-solvent, and dried under vacuum to a constant weight.

4. Characterization:

-

Molecular Weight (Mₙ) and Polydispersity (Đ): Determined by Size Exclusion Chromatography (SEC) or Gel Permeation Chromatography (GPC) calibrated with polystyrene or poly(ethylene glycol) standards.

-

Chemical Structure: Confirmed by ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.

Quantitative Data Summary

The monomer-activated approach provides excellent control over the polymerization, as demonstrated by the data from various studies.

| Initiator System | Solvent | Temp. (°C) | Mₙ ( g/mol ) | Đ (Mₙ/Mₙ) | Reference(s) |

| NOct₄Br / i-Bu₃Al | Toluene | 20 | ~20,000 | < 1.15 | [3] |

| NOct₄Br / i-Bu₃Al | Toluene | 0 | up to 87,100 | ~1.1 | [2][3] |

| t-Bu-P₄ / tBBA | Toluene | 25 | ~15,000 | < 1.1 | [4] |

| Phosphazene Base / TEB | Toluene | 25 | 2,500-10,000 | < 1.1 | [5] |

Note: Mₙ = Number-average molecular weight; Đ = Polydispersity Index. t-Bu-P₄ = phosphazene base P₄-t-Bu; tBBA = 4-tert-butylbenzyl alcohol; TEB = triethylborane.

Conclusion

The anionic ring-opening polymerization of this compound is a versatile method for producing PGME. While conventional AROP is limited by chain transfer reactions that restrict polymer molecular weight, the monomer-activated (MAROP) technique offers a robust and controlled alternative. By employing a binary system of a Lewis acid activator and an onium salt initiator, MAROP effectively suppresses side reactions, enabling the synthesis of high molecular weight, well-defined PGME with narrow molecular weight distributions. This level of control is essential for the rational design of advanced polymeric materials for drug development and other high-performance applications.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Precise Synthesis and Thermoresponsive Property of Poly(ethyl glycidyl ether) and Its Block and Statistic Copolymers with Poly(glycidol) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

Theoretical Modeling of Glycidyl Methyl Ether Reaction Pathways: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This technical guide provides a comprehensive overview of the theoretical modeling of glycidyl (B131873) methyl ether (GME) reaction pathways. Due to a lack of specific published computational studies on GME at the time of this writing, this guide utilizes data from closely related analogs, such as phenyl glycidyl ether (PGE) and other epoxides, to model and illustrate the core reaction mechanisms. This approach provides a robust framework for understanding and predicting the reactivity of GME, which is crucial for applications in drug development and materials science.

Introduction

Glycidyl methyl ether (GME) is a small, bifunctional molecule containing both an ether linkage and a highly reactive epoxide ring. This structure makes it a valuable building block in organic synthesis and polymer chemistry. In the context of drug development, understanding the reaction pathways of epoxide-containing molecules like GME is critical. Epoxide groups can be formed during metabolic processes and are known to react with biological nucleophiles such as DNA and proteins, a mechanism associated with both therapeutic action and toxicity.

Theoretical modeling, particularly using Density Functional Theory (DFT), offers a powerful tool to elucidate the intricate mechanisms of GME reactions. By calculating the energies of reactants, transition states, and products, we can predict reaction kinetics and thermodynamics, providing insights that are often difficult to obtain through experimental means alone. This guide will explore the principal reaction pathways of GME, present modeled quantitative data from analogous systems, detail relevant experimental protocols for validation, and provide visualizations of the key processes.

Computational Methodology: A Theoretical Framework

The study of reaction mechanisms at a molecular level is greatly facilitated by computational quantum chemistry. Density Functional Theory (DFT) is a widely used method that provides a good balance between accuracy and computational cost for systems of this size.

A typical workflow for modeling a chemical reaction involves several key steps:

-

Geometry Optimization: The three-dimensional structures of reactants, products, and any intermediates are optimized to find their lowest energy conformations.

-

Frequency Calculations: These calculations are performed on the optimized structures to confirm they are true minima (no imaginary frequencies) on the potential energy surface and to obtain thermodynamic data such as zero-point vibrational energy (ZPVE) and Gibbs free energy.

-

Transition State (TS) Search: A transition state structure, which represents the highest energy point along the reaction coordinate, is located. This is a critical step in determining the reaction's activation energy.

-

TS Verification: A frequency calculation on the TS structure is performed to confirm it is a first-order saddle point (exactly one imaginary frequency).

-

Intrinsic Reaction Coordinate (IRC) Calculation: This calculation maps the reaction pathway from the transition state down to the reactants and products, confirming that the located TS connects the desired species.

-

Energy Calculation: Single-point energy calculations, often with a larger basis set, are performed on the optimized geometries to obtain more accurate electronic energies.

The following diagram illustrates this typical computational workflow.

Key Reaction Pathways of this compound

The reactivity of GME is dominated by the ring-opening of the strained epoxide group. This can occur under nucleophilic, acid-catalyzed, or base-catalyzed conditions.

Nucleophilic Ring-Opening (SN2 Mechanism)

In the presence of a strong nucleophile (Nu⁻), such as an amine or an alkoxide, the epoxide ring of GME opens via a bimolecular nucleophilic substitution (SN2) mechanism. The nucleophile attacks one of the electrophilic carbons of the epoxide, leading to the cleavage of a C-O bond. Due to steric hindrance from the methoxymethyl group, the attack preferentially occurs at the less substituted terminal carbon atom.

The reaction proceeds through a single transition state, as depicted below.

3.1.1 Modeled Quantitative Data for Amine Addition

While specific DFT data for GME is unavailable, studies on the reaction of similar epoxides and mesylates with ammonia (B1221849) (NH₃) provide valuable insights into the energetics of this process. The following table summarizes DFT-calculated activation and reaction free energies for the SN2 reaction of analogous substrates with ammonia, which serves as a model for the GME-amine reaction.

| Reaction System (Analog) | Solvent | ΔG‡ (Activation Energy) (kcal/mol) | ΔG (Reaction Energy) (kcal/mol) |

| Mesylate Ester + NH₃ | Gas Phase | 35.6 | -1.5 |

| Mesylate Ester + NH₃ | Chloroform | 32.8 | -3.8 |

| Mesylate Ester + NH₃ | Water | 33.1 | -10.5 |

Data modeled from a B3LYP/6-31+G** study on the reaction of mesylate esters with ammonia.

These values indicate a significant activation barrier, which is sensitive to the solvent environment. The increasing exergonicity of the reaction from the gas phase to water highlights the role of solvent in stabilizing the charged products.

Acid-Catalyzed Ring-Opening

Under acidic conditions, the epoxide oxygen is first protonated, making it a better leaving group and activating the ring towards nucleophilic attack, even by weak nucleophiles like water or alcohols. The protonated epoxide can be attacked by the nucleophile at either the primary or the more substituted secondary carbon. The regioselectivity depends on the balance between electronic and steric factors, but for primary epoxides like GME, attack at the less hindered primary carbon is generally favored, resembling an SN2-like mechanism.

The pathway is illustrated below:

3.2.1 Modeled Quantitative Data for Acid-Catalyzed Ether Decomposition

Theoretical studies on the acid-catalyzed decomposition of ethers provide a relevant model for the activation barriers involved in GME hydrolysis. The table below shows DFT-calculated thermodynamic parameters for the gas-phase decomposition of t-butyl methyl ether catalyzed by hydrogen halides.

| Catalyst | ΔG‡ (Activation Free Energy) (kJ/mol) | ΔH‡ (Activation Enthalpy) (kJ/mol) | ΔS‡ (Activation Entropy) (J/mol·K) |

| HF | 174.8 | 98.9 | -167.5 |

| HCl | 133.9 | 68.5 | -135.7 |

| HBr | 126.9 | 64.4 | -129.0 |

| HI | 123.6 | 67.5 | -120.9 |

Data from a DFT study on t-butyl methyl ether decomposition. Note: 1 kcal = 4.184 kJ.

The data shows a clear trend where the activation energy decreases with increasing acidity of the catalyst (from HF to HI). This underscores the importance of the protonation step in lowering the overall barrier to reaction.

Experimental Protocols for Kinetic Analysis

Theoretical models must be validated by experimental data. Kinetic studies are essential for determining reaction rates and activation parameters. Common techniques for monitoring the reaction of GME include Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.

General Experimental Workflow

A typical kinetic experiment involves monitoring the concentration of a reactant or product over time at a constant temperature.

Protocol for Kinetic Analysis by GC-MS

This protocol is adapted from methods used for analyzing glycidyl esters, which are structurally similar to GME.

Objective: To determine the rate constant of the reaction between GME and an amine nucleophile.

1. Materials and Reagents:

-

This compound (GME)

-

Amine reactant (e.g., aniline)

-

Anhydrous solvent (e.g., dimethyl sulfoxide, DMSO)

-

Internal standard (e.g., dodecane)

-

Quenching solution (e.g., cold solvent)

-

Derivatizing agent (if necessary for volatility, e.g., phenylboronic acid for diol products)

2. Instrumentation:

-

Gas Chromatograph with a Mass Spectrometric detector (GC-MS).

-

Capillary Column: DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

-

Thermostatted reaction vessel with magnetic stirring.

3. Procedure:

-

Reaction Setup: In a thermostatted vessel at a set temperature (e.g., 80 °C), dissolve a known concentration of the amine and the internal standard in the solvent.

-

Initiation: Add a known concentration of GME to the vessel to initiate the reaction (this is t=0).

-

Sampling: At predetermined time intervals (e.g., 0, 5, 10, 20, 40, 60 minutes), withdraw a small aliquot (e.g., 100 µL) from the reaction mixture.

-

Quenching: Immediately add the aliquot to a vial containing a known volume of cold quenching solution to stop the reaction.

-

Sample Preparation for GC-MS:

-

If analyzing the disappearance of GME, the quenched sample can often be injected directly after dilution.

-

If analyzing the formation of the diol product, a derivatization step may be required. Evaporate the solvent from the quenched sample, add a derivatizing agent solution (e.g., phenylboronic acid in an appropriate solvent), and heat to form a volatile derivative.

-

-

GC-MS Analysis:

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 80 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

MS Detector: Operate in Selected Ion Monitoring (SIM) mode to quantify GME and the internal standard based on their characteristic ions.

-

-

Data Analysis:

-

For each time point, calculate the concentration of GME relative to the constant concentration of the internal standard.

-

Plot the natural logarithm of the GME concentration (ln[GME]) versus time.

-

For a pseudo-first-order reaction (if the amine is in large excess), the slope of this line will be equal to -k', the pseudo-first-order rate constant.

-

Relevance to Drug Development

The epoxide moiety is a key structural alert in medicinal chemistry. It can be a site of metabolic activation, leading to reactive intermediates that can covalently bind to macromolecules.

-

Toxicity Prediction: Understanding the activation energies for GME's reactions with biological nucleophiles (e.g., amine groups on lysine, thiol groups on cysteine) can help predict potential toxicity and carcinogenicity of drugs containing or metabolizing to similar structures.

-

Prodrug Design: The reactivity of the epoxide ring can be harnessed in prodrug design. A drug could be rendered inactive by a glycidyl ether-containing promoiety, which is then cleaved under specific physiological conditions (e.g., lower pH in tumor microenvironments) to release the active compound. Theoretical modeling can help tune the reactivity of the epoxide for optimal release kinetics.

-

Mechanism of Action Studies: For drugs that are designed to be alkylating agents, modeling the reaction pathways with their intended biological target can provide crucial insights into the mechanism of action at a molecular level.

Conclusion

Theoretical modeling provides a powerful, predictive framework for understanding the complex reaction pathways of this compound. By leveraging computational techniques like DFT, researchers can elucidate reaction mechanisms, calculate activation barriers, and predict the influence of environmental factors such as solvents. While direct computational data for GME is currently limited, models based on analogous epoxide and ether systems offer valuable qualitative and quantitative insights. These theoretical predictions, when coupled with rigorous experimental validation through kinetic studies, provide a comprehensive understanding of GME reactivity. This knowledge is indispensable for professionals in drug development and materials science, enabling the rational design of safer, more effective molecules and materials.

An In-depth Technical Guide on the Reactivity Ratios of Glycidyl Ethers in Copolymerization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity ratios of glycidyl (B131873) ethers, with a focus on glycidyl methyl ether (GME) and its analogues, in copolymerization reactions. Due to the limited availability of published reactivity ratios specifically for this compound, this guide presents data for structurally similar glycidyl ethers to serve as a valuable reference for predicting the copolymerization behavior of GME. The detailed experimental protocols provided will enable researchers to determine these crucial parameters for their specific comonomer systems.

Introduction to Glycidyl Ether Copolymerization

Glycidyl ethers are a versatile class of monomers characterized by a reactive epoxy group and an ether linkage. Their ability to undergo ring-opening polymerization, particularly anionic ring-opening copolymerization (AROP), makes them valuable building blocks for the synthesis of functional polyethers. The resulting copolymers find applications in diverse fields, including drug delivery, biomaterials, and specialty coatings, owing to their biocompatibility, water solubility, and tunable thermoresponsive properties.

The reactivity ratios of comonomers are critical parameters that dictate the composition and microstructure of the resulting copolymer. They describe the relative tendency of a growing polymer chain to add a monomer of its own kind versus the comonomer. A thorough understanding of these ratios is essential for designing copolymers with desired properties, such as random, alternating, block, or gradient structures.

Reactivity Ratios of Glycidyl Ethers and Their Analogues

While specific reactivity ratio data for the copolymerization of this compound (GME) is scarce in the reviewed literature, studies on analogous glycidyl ethers provide significant insights into its expected behavior. The following table summarizes the reactivity ratios for various glycidyl ethers in anionic ring-opening copolymerization with ethylene (B1197577) oxide (EO), a common comonomer.

| M1 Monomer | M2 Monomer | r1 (M1) | r2 (M2) | Polymerization System | Reference |

| Ethoxy Ethyl Glycidyl Ether (EEGE) | Ethylene Oxide (EO) | 0.94 ± 0.02 | 1.05 ± 0.02 | Conventional Oxyanionic AROP | [1] |

| Ethoxy Ethyl Glycidyl Ether (EEGE) | Ethylene Oxide (EO) | 0.125 ± 0.003 | 8.00 ± 0.16 | Monomer-Activated AROP | [1] |

| Allyl Glycidyl Ether (AGE) | Ethylene Oxide (EO) | 1.31 ± 0.26 | 0.54 ± 0.03 | Anionic Ring-Opening Copolymerization | [2][3][4] |

| Ethylene Glycol Vinyl Glycidyl Ether (EGVGE) | Ethylene Oxide (EO) | 3.50 ± 0.90 | 0.32 ± 0.10 | Anionic Ring-Opening Copolymerization | [2][3][4] |

| Oleyl Glycidyl Ether (OlGE) | Ethylene Oxide (EO) | 0.78 | 1.27 | Anionic Ring-Opening Copolymerization | [5] |

Note: In the context of the copolymerization of GME with glycidyl methacrylate (B99206) (GMA), while quantitative reactivity ratios have not been reported, the selective ring-opening polymerization of the epoxide in GMA in the presence of GME has been achieved.[6][7]

Experimental Protocols for Determining Reactivity Ratios

The determination of monomer reactivity ratios is a crucial step in understanding and controlling copolymerization reactions. The following sections outline the key experimental methodologies.

General Anionic Ring-Opening Copolymerization (AROP) Procedure

This protocol provides a general framework for the anionic ring-opening copolymerization of a glycidyl ether with a comonomer like ethylene oxide.

Materials:

-

Glycidyl ether monomer (e.g., this compound), freshly distilled.

-

Comonomer (e.g., ethylene oxide), purified.

-

Anhydrous solvent (e.g., tetrahydrofuran (B95107) (THF) or toluene).

-

Initiator (e.g., potassium naphthalenide, sec-butyllithium, or a macroinitiator like deprotonated polyethylene (B3416737) glycol).

-

Terminating agent (e.g., degassed methanol).

Procedure:

-

Reactor Setup: A clean, dry Schlenk flask or a similar glass reactor equipped with a magnetic stirrer is assembled and flame-dried under vacuum to remove any moisture. The reactor is then backfilled with an inert gas (e.g., argon or nitrogen).

-

Solvent and Initiator Addition: The anhydrous solvent is transferred to the reactor via a cannula. The initiator solution is then added at the desired temperature (e.g., room temperature or below).

-

Monomer Addition: A precise mixture of the two monomers is prepared and transferred to the reactor, again using syringe or cannula techniques to maintain an inert atmosphere. The reaction is typically initiated upon monomer addition.

-

Polymerization: The reaction mixture is stirred at a constant temperature for a predetermined time to achieve a low to moderate monomer conversion (typically < 20% for reactivity ratio determination).

-

Termination: The polymerization is quenched by the addition of a terminating agent.

-

Polymer Isolation and Purification: The copolymer is isolated by precipitation in a non-solvent (e.g., cold hexane (B92381) or diethyl ether). The precipitated polymer is then collected by filtration or centrifugation and dried under vacuum to a constant weight.

Determination of Copolymer Composition

Accurate determination of the copolymer composition is essential for calculating reactivity ratios. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and commonly used technique for this purpose.

¹H NMR Spectroscopy:

-

A small sample of the purified copolymer is dissolved in a suitable deuterated solvent (e.g., CDCl₃).

-

The ¹H NMR spectrum is recorded.

-

The composition of the copolymer is determined by comparing the integral areas of characteristic peaks corresponding to each monomer unit. For example, in a GME/EO copolymer, the methyl protons of the GME units and the methylene (B1212753) protons of the EO units would provide distinct signals for integration.

Calculation of Reactivity Ratios

Several methods can be used to calculate the reactivity ratios from the monomer feed composition and the resulting copolymer composition data. The Fineman-Ross and Kelen-Tüdős methods are two classical linear graphical methods. Non-linear methods are also employed for more accurate determination.

-

Fineman-Ross Method: This method linearizes the copolymerization equation, allowing for the determination of r1 and r2 from the slope and intercept of a plot.

-

Kelen-Tüdős Method: This is a more robust graphical method that aims to provide a more even distribution of data points, leading to a more reliable estimation of the reactivity ratios.

-

In situ ¹H NMR Spectroscopy: This advanced technique allows for the real-time monitoring of monomer consumption during the copolymerization.[1] By tracking the disappearance of the characteristic NMR signals of each monomer over time, the instantaneous copolymer composition can be determined at various conversions, leading to highly accurate reactivity ratio values.

Visualizing the Experimental Workflow

The following diagram, generated using Graphviz, illustrates the typical workflow for the experimental determination of monomer reactivity ratios.

Signaling Pathways in Anionic Ring-Opening Copolymerization

The mechanism of anionic ring-opening copolymerization involves the nucleophilic attack of a growing polymer chain end (an alkoxide) on an epoxide monomer. The relative rates of addition of the two different monomers to the two types of growing chain ends determine the reactivity ratios and the final copolymer structure.

Conclusion

This technical guide has provided a detailed overview of the reactivity ratios of glycidyl ethers in copolymerization, with a focus on providing valuable data for analogues of this compound. The experimental protocols and workflow diagrams offer a practical resource for researchers aiming to determine these critical parameters for their own systems. A thorough understanding and experimental determination of reactivity ratios are paramount for the rational design and synthesis of advanced polyether materials with tailored properties for a wide range of applications in the pharmaceutical and materials science fields.

References

Thermal stability and degradation profile of poly(glycidyl methyl ether)

An In-Depth Technical Guide to the Thermal Stability and Degradation Profile of Poly(glycidyl methyl ether)

Disclaimer: Publicly available data on the specific thermal degradation profile and glass transition temperature of poly(this compound) (PGME) homopolymer is limited. This guide provides a comprehensive overview based on the analysis of analogous polyether structures and established principles of polymer thermal analysis. The quantitative data presented should be considered illustrative for a simple, amorphous poly(alkyl glycidyl (B131873) ether).

Introduction

Poly(this compound) (PGME) is a flexible, hydrophilic polyether with potential applications in biomedical fields, including drug delivery and advanced coatings, owing to its biocompatibility and thermoresponsive properties in aqueous solutions. A critical aspect for its processing, sterilization, and application is its thermal stability—the ability to withstand elevated temperatures without undergoing significant chemical decomposition. This technical guide outlines the thermal properties of PGME, focusing on its stability and degradation profile as characterized by standard thermal analysis techniques.

Understanding the thermal behavior, including the glass transition temperature (Tg) and the onset of thermal decomposition, is paramount for defining the material's operational limits and ensuring its integrity during manufacturing and end-use. This document details the standard experimental protocols for these analyses and presents a plausible degradation pathway for simple aliphatic polyethers.

Thermal Properties of Poly(this compound)

The thermal behavior of a polymer is primarily characterized by its glass transition temperature and its decomposition profile under controlled heating.

Glass Transition Temperature (Tg)

Table 1: Representative Glass Transition Temperature for a Simple Poly(alkyl glycidyl ether)

| Parameter | Value | Method | Notes |

|---|

| Glass Transition Temp. (Tg) | ~ -20 °C to -80 °C | DSC | The Tg is influenced by molecular weight, purity, and thermal history. This range is based on structurally similar polyethers. |

Thermal Degradation Profile

Thermogravimetric Analysis (TGA) is used to determine the thermal stability and decomposition characteristics of a material. The analysis measures the change in mass of a sample as a function of temperature in a controlled atmosphere. For a simple polyether like PGME, degradation is expected to occur as a single primary step involving random scission of the polyether backbone.

Table 2: Representative Thermogravimetric Analysis (TGA) Data for a Simple Poly(alkyl glycidyl ether)

| Parameter | Value (°C) | Atmosphere | Notes |

|---|---|---|---|

| Onset of Decomposition (Tonset) | ~300 - 350 °C | Inert (N2) | Temperature at which significant mass loss begins. |

| Temp. of Max. Degradation (Tpeak) | ~350 - 400 °C | Inert (N2) | The peak on the derivative TGA curve, indicating the point of fastest decomposition. |

| Final Decomposition Temperature | > 450 °C | Inert (N2) | Temperature at which the primary degradation step is complete. |

| Residual Mass @ 600 °C | < 5% | Inert (N2) | Aliphatic polyethers typically degrade with low char yield, leaving minimal residue. |

Experimental Protocols

Accurate characterization of thermal properties relies on standardized experimental methodologies.

Differential Scanning Calorimetry (DSC) for Tg Determination

Objective: To determine the glass transition temperature (Tg) of the polymer.

Methodology:

-

Sample Preparation: A small amount of the dry polymer sample (5-10 mg) is accurately weighed and hermetically sealed in an aluminum DSC pan. An empty, sealed pan is used as a reference.

-

Instrument Setup: The DSC instrument is purged with a continuous flow of inert gas (e.g., Nitrogen at 50 mL/min) to prevent oxidative degradation.

-

Thermal Program: A heat-cool-heat cycle is employed to erase the thermal history of the sample and ensure accurate Tg measurement.

-

First Heat: The sample is heated from ambient temperature (e.g., 25 °C) to a temperature well above its expected Tg but below its decomposition temperature (e.g., 100 °C) at a controlled rate (e.g., 10 °C/min).

-

Cool: The sample is then cooled back down to a low temperature (e.g., -100 °C) at a controlled rate (e.g., 10 °C/min).

-

Second Heat: The sample is heated again through the transition range at the same controlled rate (e.g., 10 °C/min).

-

-

Data Analysis: The glass transition is identified as a step-change in the heat flow curve from the second heating scan. The Tg is typically reported as the midpoint of this transition.

Thermogravimetric Analysis (TGA) for Degradation Profile

Objective: To determine the thermal stability and decomposition kinetics of the polymer.

Methodology:

-

Sample Preparation: A small sample of the dry polymer (5-10 mg) is placed into a ceramic or platinum TGA pan.

-

Instrument Setup: The TGA furnace is purged with an inert gas (e.g., Nitrogen at 50-100 mL/min) to ensure degradation occurs in a non-oxidative environment.

-

Thermal Program: The sample is heated from ambient temperature (e.g., 30 °C) to a high temperature (e.g., 600-800 °C) at a constant, linear heating rate (e.g., 10 °C/min or 20 °C/min).

-

Data Analysis: The instrument records the sample's mass as a function of temperature. The resulting TGA curve (mass % vs. temperature) is analyzed to determine key parameters such as the onset temperature of decomposition (Tonset) and the residual mass. The derivative of this curve (DTG) is used to identify the temperature of the maximum rate of decomposition (Tpeak).

Visualizations: Workflows and Degradation Pathways

Experimental Workflow for Thermal Analysis

The following diagram illustrates the standard workflow for characterizing the thermal properties of a polymer sample using DSC and TGA.

Plausible Thermal Degradation Pathway for Aliphatic Polyethers

The thermal degradation of simple aliphatic polyethers like PGME in an inert atmosphere is generally understood to proceed via random homolytic cleavage of the C-O and C-C bonds in the polymer backbone, which have the lowest bond dissociation energies. This process accelerates at temperatures above 300 °C and leads to the formation of a variety of smaller, volatile fragments.

Methodological & Application

Application Notes and Protocols: Synthesis and Application of Thermoresponsive Poly(glycidyl methyl ether)-Based Polymers

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and application of thermoresponsive polymers based on glycidyl (B131873) methyl ether (GME). Detailed protocols for polymerization and characterization are included, along with insights into their application in temperature-triggered drug delivery, particularly in the context of cancer therapy.

Introduction

Thermoresponsive polymers exhibit a lower critical solution temperature (LCST), a distinct temperature at which they undergo a reversible phase transition from a soluble to an insoluble state in an aqueous solution. This property makes them highly attractive for "smart" drug delivery systems. Poly(glycidyl methyl ether) (PGME) and its copolymers are a promising class of thermoresponsive polyethers due to their biocompatibility and tunable LCST. By precisely controlling the polymer architecture, drug-loaded carriers can be designed to release their therapeutic payload in response to localized hyperthermia, a common cancer treatment modality.

Synthesis of Thermoresponsive Polymers Using this compound

The synthesis of well-defined thermoresponsive polymers from GME is typically achieved through controlled polymerization techniques, such as anionic ring-opening polymerization (AROP). This allows for precise control over molecular weight, narrow molecular weight distributions (polydispersity index, PDI), and end-group functionality. Two prominent methods are phosphazene base-catalyzed AROP and monomer-activated anionic ring-opening polymerization (MAROP).

Key Polymerization Techniques

-

Phosphazene Base-Catalyzed Anionic Ring-Opening Polymerization (AROP): This method utilizes a strong, non-nucleophilic phosphazene base, such as t-Bu-P4, to activate an alcohol initiator, which then initiates the polymerization of GME. This technique offers excellent control over the polymerization process.

-

Monomer-Activated Anionic Ring-Opening Polymerization (MAROP): In this approach, a Lewis acid, such as triisobutylaluminum (B85569) (i-Bu3Al), is used to activate the GME monomer, making it more susceptible to nucleophilic attack by a less reactive initiator, like tetraoctylammonium bromide (NOct4Br).[1] This method is also effective for achieving controlled polymerization and can be faster than traditional AROP.[2]

Tuning the Lower Critical Solution Temperature (LCST)